10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile
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Overview
Description
10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile is a complex organic compound with a unique structure. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
The synthesis of 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: : This can be achieved through the Biltz synthesis, which involves the cyclization of a suitable precursor.
Functionalization: : Introduction of hydroxyl and methyl groups at the appropriate positions on the isoquinoline ring.
Carbonitrile Group Addition:
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the hydroxyl group to a ketone or aldehyde.
Reduction: : Reduction reactions can reduce the carbonitrile group to a primary amine.
Substitution: : Substitution reactions can replace the hydroxyl or methyl groups with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include ketones, amines, and other substituted isoquinolines.
Scientific Research Applications
10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be linked to the disruption of cellular processes in cancer cells.
Comparison with Similar Compounds
10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include:
Isoquinoline: : A simpler structure without the additional hydroxyl and methyl groups.
Benzoisoquinoline: : A related structure with different functional groups.
Other substituted isoquinolines: : Compounds with different substituents on the isoquinoline ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Biological Activity
10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile (commonly referred to as "10b-Hydroxy compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity based on existing research, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Characteristics
The chemical structure of 10b-Hydroxy compound is represented by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C15H18N2O |
Molecular Weight | 242.32 g/mol |
LogP | 2.0923 |
Polar Surface Area | 35.285 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
The compound's structure includes a benzoisoquinoline framework, which is known for its diverse biological activities.
Analgesic Properties
Research indicates that derivatives of isoquinoline structures, including the 10b-Hydroxy compound, exhibit significant analgesic effects. A study involving various isoquinoline derivatives demonstrated that modifications to their chemical structure could enhance their analgesic potency in animal models .
Antitumor Activity
Studies have shown that compounds with similar structural motifs to the 10b-Hydroxy compound possess antitumor properties. For instance, certain isoquinoline derivatives have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has been extensively studied. The 10b-Hydroxy compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
The mechanisms underlying the biological activities of the 10b-Hydroxy compound are multifaceted:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system to exert its analgesic effects.
- Enzyme Inhibition : Isoquinoline derivatives often act as inhibitors of key enzymes involved in tumor progression.
- Antioxidant Activity : By scavenging free radicals, the compound may protect cells from oxidative damage.
Case Study 1: Analgesic Activity Assessment
In a controlled study assessing the analgesic effects of various isoquinoline derivatives, researchers found that the introduction of hydroxyl groups significantly enhanced pain relief in rodent models. The study highlighted that the 10b-Hydroxy compound showed comparable efficacy to established analgesics while exhibiting a favorable safety profile .
Case Study 2: Antitumor Efficacy
A recent investigation into the antitumor activity of isoquinoline derivatives revealed that the 10b-Hydroxy compound inhibited the growth of several cancer cell lines. The study utilized in vitro assays to measure cell viability and apoptosis rates, concluding that this compound could be a promising candidate for further development as an anticancer agent .
Table of Biological Activities
Properties
IUPAC Name |
10b-hydroxy-3-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinoline-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17-9-12-7-6-11-4-2-3-5-14(11)15(12,18)13(8-16)10-17/h2-5,12-13,18H,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKVUWURUUEGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC3=CC=CC=C3C2(C(C1)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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